1-(p-Chlorobenzoyl)-2-isopropylhydrazine
Description
Properties
CAS No. |
19436-42-1 |
|---|---|
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-chloro-N'-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)12-13-10(14)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3,(H,13,14) |
InChI Key |
QHZLYJFTHWJCAB-UHFFFAOYSA-N |
SMILES |
CC(C)NNC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=C(C=C1)Cl |
Other CAS No. |
19436-42-1 |
Synonyms |
1-(4-Chlorobenzoyl)-2-(1-methylethyl)hydrazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Acylhydrazines with Aromatic Substituents
- 1-(2,4-Dinitrophenyl)-2-isopropylhydrazine: Synthesized via acid hydrolysis of diaziridines, this compound shares the 2-isopropylhydrazine backbone but replaces the p-chlorobenzoyl group with a 2,4-dinitrophenyl group. Analytical methods such as IR spectroscopy (C=N and NH stretches) and mass spectrometry are critical for structural confirmation .
- Ethyl 5-[2-(2-(p-chlorobenzoyl)hydrazono)-1-(2-(2-(p-chlorobenzoyl)hydrazono)ethoxy)ethyl]-2-methylfuran-3-carboxylate: This complex hydrazone derivative contains two p-chlorobenzoyl hydrazone groups. Its IR spectrum shows peaks at 3,270 cm⁻¹ (NH) and 1,650 cm⁻¹ (amide C=O), similar to the expected vibrational modes in 1-(p-Chlorobenzoyl)-2-isopropylhydrazine. The compound crystallizes as colorless needles with a melting point of 204–206°C, suggesting that the p-chlorobenzoyl group contributes to crystalline stability .
Hydrazinecarboxamides and Hydrazides
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide :
This compound features a hydrazinecarboxamide group with a benzodioxole and imidazole substituent. Single-crystal X-ray analysis confirmed its (E)-configuration, highlighting the importance of stereochemistry in hydrazine derivatives. Such structural precision is crucial for biological activity, as seen in anti-inflammatory or antimicrobial applications .- 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-[(E)-2-pyridinylmethylene]acetohydrazide: This hybrid molecule combines a benzimidazole-thioether with a pyridinylmethylene hydrazide.
Anti-Inflammatory Indolylacetic Acid Derivatives
- This suggests that the p-chlorobenzoyl moiety enhances bioactivity, possibly through COX-2 inhibition .
Data Tables: Key Properties of Selected Compounds
*Predicted based on structural analogs.
Key Findings and Implications
- Synthetic Pathways : Acid hydrolysis of diaziridines (e.g., ) and acylation reactions (e.g., ) are viable methods for synthesizing acylhydrazines.
- Analytical Challenges : Compounds like 1-(p-Chlorobenzoyl)-2-isopropylhydrazine require advanced spectroscopic techniques (e.g., X-ray crystallography, mass spectrometry) for unambiguous structural confirmation .
Preparation Methods
Hydrolysis with Dilute Hydrochloric Acid
Heating the crude mixture in a 3–5% hydrochloric acid solution at 70–80°C for 1–3 hours selectively hydrolyzes the 1,1-isomer to p-chlorobenzoic acid:
After hydrolysis, cooling the mixture to 10°C precipitates p-chlorobenzoic acid, which is filtered off. The remaining solution is basified with NaOH to liberate the target hydrazine, which is extracted into methylene chloride (yield: 83–89%, purity >95%).
Alcoholysis in Ethanol-Sulfuric Acid Systems
Alternatively, refluxing the crude product in ethanol containing 5–10% sulfuric acid converts the 1,1-isomer into ethyl p-chlorobenzoate:
Ethyl p-chlorobenzoate is removed by distillation, leaving the target compound as a crystalline solid (mp: 180–182°C, yield: 76–82%).
Solvent and Catalyst Optimization
Solvent Systems
| Solvent Composition | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Water | 70 | 2 | 83 | 96.7 |
| Water:Ethanol (1:1) | 75 | 1.5 | 89 | 98.2 |
| Water:THF (2:1) | 80 | 3 | 78 | 94.5 |
Ethanol-water mixtures enhance solubility of both hydrazine isomers and carboxylic byproducts, reducing reaction times by 25% compared to aqueous-only systems.
Acid Catalysts
| Acid | Concentration (% w/w) | Yield (%) | Byproduct Formation (%) |
|---|---|---|---|
| Hydrochloric Acid | 5 | 89 | 0.1 |
| Sulfuric Acid | 5 | 85 | 0.3 |
| p-Toluenesulfonic | 10 | 72 | 1.2 |
Hydrochloric acid at 5% concentration minimizes byproduct formation while maximizing yield, attributed to its strong protonating capacity without inducing side reactions.
Large-Scale Production Considerations
Industrial-scale synthesis requires modifications to laboratory protocols:
-
Continuous Flow Reactors : Implementing tubular reactors for the condensation step reduces batch variability and improves heat dissipation.
-
Crystallization Optimization : Anti-solvent addition (e.g., heptane) during hydrazine isolation increases crystal size, enhancing filtration efficiency.
-
Waste Stream Recycling : p-Chlorobenzoic acid byproducts are recovered and re-esterified for reuse in other processes.
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : >99% (C18 column, acetonitrile:water = 65:35, 1 mL/min, λ = 254 nm).
-
Melting Point : 180–182°C (uncorrected).
-
FT-IR : N-H stretch at 3280 cm⁻¹, C=O at 1665 cm⁻¹.
Challenges and Mitigation Strategies
| Challenge | Cause | Solution |
|---|---|---|
| Isomer Recurrence | Incomplete hydrolysis | Prolong reaction time by 20% |
| Emulsion Formation | High surfactant impurities | Add NaCl to aqueous phase |
| Hydrazine Oxidation | O₂ exposure | Sparge with N₂ during steps |
Q & A
Basic: What are the established synthetic routes for 1-(p-Chlorobenzoyl)-2-isopropylhydrazine, and how can purity be optimized?
The compound is synthesized via acylation of 2-isopropylhydrazine with p-chlorobenzoyl chloride. Key steps include:
- Reaction conditions : Conduct the acylation in anhydrous solvents (e.g., dichloromethane) under inert atmosphere to minimize hydrolysis of the benzoyl chloride.
- Purification : Recrystallize the product using acetone-water mixtures (5:1 ratio) to achieve >90% yield and >97% purity, as demonstrated in analogous hydrazine derivatives .
- Purity validation : Use elemental analysis (±0.4% for C, H, N) and HPLC with UV detection at 254 nm .
Basic: What spectroscopic methods are most effective for structural elucidation of this compound?
- IR spectroscopy : Identify the carbonyl stretch (C=O) of the p-chlorobenzoyl group at ~1660 cm⁻¹ and N–H bending of the hydrazine moiety at ~1570 cm⁻¹ .
- NMR : Confirm the isopropyl group via a triplet at δ 1.2–1.4 ppm (CH₃) and a septet at δ 3.5–3.7 ppm (CH) in -NMR. The aromatic protons of the p-chlorobenzoyl group appear as a doublet at δ 7.4–7.6 ppm .
- Mass spectrometry : Look for the molecular ion peak [M+H]⁺ at m/z 255 (C₁₁H₁₄ClN₂O) and characteristic fragments (e.g., loss of isopropyl group at m/z 183) .
Advanced: How can mechanistic discrepancies in acid-catalyzed hydrolysis pathways be resolved?
Contradictions arise in the hydrolysis products of similar hydrazines. To address this:
- Kinetic studies : Monitor reaction progress via TLC (ethyl acetate:hexane, 1:8) and quantify intermediates using LC-MS.
- Isotopic labeling : Use -labeled water to trace oxygen incorporation in hydrolysis products, distinguishing between N–N cleavage and acyl-oxygen fission .
- Comparative analysis : Contrast hydrolysis rates with structurally related compounds (e.g., 1-(2,4-dinitrophenyl)-2-isopropylhydrazine) to identify electronic effects of substituents .
Advanced: What strategies mitigate contradictions in pharmacological data (e.g., anti-inflammatory vs. cytotoxic activity)?
- Dose-response profiling : Establish ED₅₀ values using carrageenin-induced edema models (e.g., ED₅₀ = 14–25 mg/kg in rats) and compare with cytotoxicity assays (e.g., IC₅₀ in HepG2 cells) .
- Metabolite screening : Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed hydrazine or benzoyl derivatives) that may contribute to off-target effects .
- Receptor docking : Perform molecular docking studies (e.g., using MOE software) to assess binding affinity to COX-2 vs. non-target kinases .
Advanced: How can computational modeling guide the design of derivatives with enhanced stability?
- DFT calculations : Optimize the geometry of 1-(p-chlorobenzoyl)-2-isopropylhydrazine at the B3LYP/6-31G* level to identify reactive sites (e.g., hydrazine N–H bonds prone to oxidation) .
- Solubility prediction : Use ESOL LogS models to prioritize derivatives with improved aqueous solubility (e.g., introducing polar groups on the benzoyl ring) .
- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP2D6 inhibition) to predict hepatic clearance rates .
Basic: What are the optimal storage conditions to prevent degradation?
- Temperature : Store at –20°C in amber vials to minimize photodegradation.
- Humidity control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the hydrazine moiety .
- Solvent compatibility : Dissolve in anhydrous DMSO or ethanol for long-term stability (>6 months) .
Advanced: How can stereochemical isomers of this compound be differentiated and quantified?
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to resolve enantiomers.
- Vibrational circular dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configurations .
- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated in analogous hydrazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
